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A comprehensive review of current literature reveals that while creatine monohydrate remains

the most extensively studied ergogenic aid, creatine nitrate is emerging as a viable alternative

with a distinct physiological profile.[1][2][3] This guide synthesizes findings from key studies to

offer a comparative analysis of creatine nitrate, focusing on its effects on athletic performance,

its proposed mechanisms, and safety profile. Unlike the wealth of data available for creatine

monohydrate, dedicated meta-analyses for creatine nitrate are not yet prevalent in peer-

reviewed literature; this guide therefore aggregates and compares data from individual clinical

trials.

Core Mechanisms: A Dual-Pathway Approach
Creatine nitrate is theorized to leverage the ergogenic effects of both creatine and nitrate.[3][4]

Creatine enhances performance primarily by increasing intramuscular phosphocreatine (PCr)

stores, which facilitates the rapid regeneration of adenosine triphosphate (ATP) during high-

intensity, short-duration exercise.[4][5][6] The nitrate component contributes by serving as a

precursor to nitric oxide (NO), a vasodilator that may improve blood flow, muscle oxygenation,

and nutrient delivery.[3][4][7]
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Figure 1: Dual signaling pathways of Creatine Nitrate supplementation.
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Comparative Performance Data
Studies have investigated creatine nitrate's effects on strength, power, endurance, and body

composition, often in direct comparison to the gold standard, creatine monohydrate.

Strength and Power Output
Research indicates that creatine nitrate can provide ergogenic benefits for resistance

exercise.[8] A study by Dalton et al. (2017) found that a high dose of creatine nitrate (6g) for 5

days significantly improved 1-repetition maximum (1RM) bench press and leg press strength

compared to a placebo.[8] Another study noted that a high-dose creatine nitrate group (CrN-

High) showed significant increases in bench press lifting volume and average power output

compared to a placebo after 28 days of supplementation.[9][10] However, performance benefits

were often comparable to those seen with creatine monohydrate.[9][10]

Muscular Endurance
Evidence suggests a potential benefit for muscular endurance. In one study, a low dose of

creatine nitrate (CNL) was associated with an increase in bench press repetitions performed

at 70% of 1RM during recovery.[8] This aligns with the theoretical benefits of the nitrate

component, which has been shown in meta-analyses to improve muscular endurance.[11][12]

Anaerobic Sprint Performance
The impact on anaerobic sprint performance, such as in cycling time trials, appears to be

limited. One study reported that creatine nitrate supplementation did not significantly affect 4

km cycling time trial performance.[8] This is consistent with broader findings on nitrate

supplementation, which show mixed effects on time trial performance.[11][13]

Data Summary: Creatine Nitrate vs. Creatine
Monohydrate & Placebo
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Study &
Duration

Outcome
Measure

Creatine
Nitrate
(High Dose)

Creatine
Nitrate (Low
Dose)

Creatine
Monohydrat
e

Placebo

Dalton et al.

(2017)[8] (6

days)

1RM Bench

Press
▲ +6.1 kg ▲ +2.0 kg - ▲ +0.7 kg

1RM Leg

Press
▲ +24.7 kg ▲ +14.6 kg - ▲ +13.9 kg

Bench Press

Reps (70%

1RM)

▲ +0.5 reps ▲ +0.9 reps - ▲ +0.4 reps

Galvan et al.

(2016)[9][10]

(28 days)

Bench Press

Lifting

Volume

▲ +267.2 kg ▲ +118.3 kg ▲ +194.1 kg ▲ +126.6 kg

Bench Press

Peak Power
▲ +60.9 W ▲ +40.9 W ▲ +68.6 W ▲ +59.0 W

Joy et al.

(2016)[14]

(28 days)

Bench Press

Peak Power

▲ +522.8 W

(2g CrN)

▲ +384.0 W

(1g CrN)
▲ (3g CrM) ▲ +422.9 W

Bench Press

Average

Power

▲ +470.3 W

(2g CrN)

▲ +384.0 W

(1g CrN)
▲ (3g CrM) ▲ +386.1 W

Note: ▲ denotes change from baseline. Data is simplified for comparison. CrN=Creatine
Nitrate; CrM=Creatine Monohydrate. Not all studies directly compared all groups.

Experimental Protocols
The methodologies employed in creatine nitrate research are critical for interpreting the

results. A typical study design involves a randomized, double-blind, placebo-controlled trial.

Galvan et al. (2016) Chronic Supplementation Study
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Objective: To determine the 28-day safety and efficacy of creatine nitrate supplementation.

[9][10]

Participants: 48 healthy, recreationally active males.[10][15]

Design: Randomized, double-blind, parallel-group trial.[10][15]

Supplementation Protocol: Participants were assigned to one of four groups: Placebo,

Creatine Monohydrate (3g), Creatine Nitrate-Low (1.5g), or Creatine Nitrate-High (3g). A 7-

day loading phase (4 servings/day) was followed by 21 days of maintenance (1 serving/day).

[9][10]

Performance Testing: Assessments were conducted on day 7 and day 28, including Tendo™

bench press performance, Wingate anaerobic testing, and a 6x6-second bicycle ergometer

sprint test.[10]

Safety Monitoring: Blood markers for hepatorenal and muscle enzymes, heart rate, and

blood pressure were measured.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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